molecular formula C6H12Cl2N2OS B6213638 (3R)-3-amino-3-(1,3-thiazol-5-yl)propan-1-ol dihydrochloride CAS No. 2728727-05-5

(3R)-3-amino-3-(1,3-thiazol-5-yl)propan-1-ol dihydrochloride

Cat. No.: B6213638
CAS No.: 2728727-05-5
M. Wt: 231.1
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Description

(3R)-3-amino-3-(1,3-thiazol-5-yl)propan-1-ol dihydrochloride is a chemical compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-amino-3-(1,3-thiazol-5-yl)propan-1-ol dihydrochloride typically involves the formation of the thiazole ring followed by the introduction of the amino and hydroxyl groups. Common synthetic methods include:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale condensation reactions under controlled conditions to ensure high yield and purity. Techniques such as high-pressure injection and microfluidics can be employed to optimize the synthesis process .

Chemical Reactions Analysis

Types of Reactions

(3R)-3-amino-3-(1,3-thiazol-5-yl)propan-1-ol dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the amino group to form corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.

    Nucleophiles: Halides or alkoxides for substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiazole derivatives .

Scientific Research Applications

(3R)-3-amino-3-(1,3-thiazol-5-yl)propan-1-ol dihydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3R)-3-amino-3-(1,3-thiazol-5-yl)propan-1-ol dihydrochloride involves its interaction with biological targets, such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity. The compound may inhibit specific enzymes or modulate receptor activity, leading to its observed effects .

Comparison with Similar Compounds

Properties

CAS No.

2728727-05-5

Molecular Formula

C6H12Cl2N2OS

Molecular Weight

231.1

Purity

95

Origin of Product

United States

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